5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl and phenyl substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle regulatory pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effect of this is a reduction in cell proliferation .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This can lead to apoptosis induction within cells . The compound has shown potent dual activity against cell lines and CDK2, displaying significant cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, pyrazolo[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Similar compounds have been reported to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . These compounds have been found to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds are thought to exert their effects by binding to the active site of CDK2, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine has shown promise in medicinal chemistry due to its potential as an inhibitor of enzymes such as JAK1 and JAK2 . It is also being studied for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a corrosion inhibitor for metals .
Comparison with Similar Compounds
- 1,2,4-triazolo[1,5-a]pyridine
- 1,2,4-triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, the presence of the phenyl group enhances its ability to interact with hydrophobic pockets in enzyme active sites, potentially increasing its efficacy as an inhibitor .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)20-16(19-12)17-11-18-20/h3-9,11H,10H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAXVDKFRPEMS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=NC=NN12)C)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321539 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691887-97-5 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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